Home > Products > Screening Compounds P75887 > Levopropoxyphene napsylate anhydrous
Levopropoxyphene napsylate anhydrous - 5714-90-9

Levopropoxyphene napsylate anhydrous

Catalog Number: EVT-446222
CAS Number: 5714-90-9
Molecular Formula: C32H37NO5S
Molecular Weight: 547.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of levopropoxyphene napsylate involves several key steps:

  1. Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form an aminoketone.
  2. Grignard Reaction: The aminoketone undergoes a reaction with benzylmagnesium bromide, yielding an amino alcohol.
  3. Esterification: The amino alcohol is then esterified using propionic anhydride, resulting in the final compound.

These steps highlight the complexity of synthesizing this compound, requiring precise control over reaction conditions such as temperature and reaction time to ensure high yields and purity.

Molecular Structure Analysis

Levopropoxyphene napsylate has a complex molecular structure characterized by multiple functional groups. The structure can be represented using various chemical notation systems:

  • IUPAC Name: [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate; naphthalene-2-sulfonic acid
  • InChI: InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 .

The molecular structure features two chiral centers, contributing to its stereochemistry and pharmacological properties. The presence of both aromatic rings and aliphatic chains indicates potential interactions with biological receptors.

Chemical Reactions Analysis

Levopropoxyphene napsylate can undergo various chemical reactions:

  1. Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
  3. Nucleophilic Substitution: This can occur using reagents like sodium hydroxide or potassium cyanide.

These reactions are significant for understanding the reactivity and potential modifications of levopropoxyphene napsylate in synthetic organic chemistry.

Mechanism of Action

Pharmacokinetic studies indicate that levopropoxyphene is metabolized into norpropoxyphene, which may contribute to its pharmacological effects .

Physical and Chemical Properties Analysis

Levopropoxyphene napsylate exhibits specific physical and chemical properties:

PropertyValue
Molecular FormulaC32H37NO5S
Molecular Weight547.7 g/mol
Water Solubility0.00419 mg/mL
LogP (octanol-water partition)Approximately 4.06
pKa (Strongest Basic)9.52
Polar Surface Area29.54 Ų
Number of Rings4

These properties suggest that levopropoxyphene napsylate has low solubility in water but high lipophilicity, which can influence its absorption and distribution in biological systems .

Applications

Historically, levopropoxyphene napsylate was used as an antitussive agent for treating coughs associated with respiratory tract disorders. Although it has been removed from the market due to safety concerns related to its side effects—such as nausea—it remains a subject of scientific research for its pharmacological properties and potential applications in studying stereoisomerism and chiral synthesis .

In modern contexts, it serves as a model compound in academic research for exploring drug interactions at receptor sites and understanding the complexities of drug metabolism.

Historical Development and Regulatory Trajectory

Origins as a Stereoisomer of Propoxyphene

Levopropoxyphene napsylate anhydrous is the levorotatory stereoisomer (2S,3R configuration) of the racemic compound propoxyphene, initially developed through stereochemical separation techniques in the 1950s. Its molecular structure comprises a diphenylpropylamine backbone conjugated with a propionate ester group, forming the free base that is subsequently complexed with 2-naphthalenesulfonic acid (napsylate) to create the anhydrous salt form (C₂₂H₂₉NO₂·C₁₀H₈O₃S; molecular weight: 547.71 g/mol) [1] [3] [5]. Eli Lilly and Company pioneered its development, recognizing that while the dextrorotatory isomer (dextropropoxyphene) possessed analgesic properties, the levo isomer exhibited distinct antitussive (cough-suppressant) activity with minimal opioid-like effects [4] [7]. This enantiomeric differentiation was pharmacologically significant: levopropoxyphene's mechanism involved peripheral neuromodulation rather than central opioid receptor agonism, positioning it as a potential non-narcotic alternative to codeine for cough suppression [3] [8]. The anhydrous napsylate salt was selected for formulation stability advantages over hydrochloride salts, enhancing shelf-life and bioavailability in oral dosage forms like capsules and suspensions [5] [7].

Table 1: Stereoisomeric Differentiation of Propoxyphene

PropertyLevopropoxypheneDextropropoxyphene
Stereochemistry2S,3R enantiomer2R,3S enantiomer
Primary ActivityAntitussive (cough suppression)Analgesic (mild-moderate pain)
Receptor AffinityPeripheral neuromodulationMu-opioid receptor agonist
Brand Name (Eli Lilly)NovradDarvon
Salt Form CommercializedNapsylate anhydrousHydrochloride/Napsylate
Therapeutic ClassificationNon-narcotic antitussiveSchedule IV opioid analgesic

Chronology of FDA Approval and Market Withdrawal

Levopropoxyphene napsylate anhydrous (brand name: Novrad) received FDA approval on March 21, 1962, based on efficacy data from Lilly demonstrating its antitussive activity in clinical trials [1] [3]. Marketed as a 50mg and 100mg oral preparation, it entered the U.S. market as a prescription-exempt cough therapeutic, capitalizing on its perceived safety advantage over narcotic antitussives [4]. However, post-marketing surveillance revealed critical therapeutic limitations:

  • Low Efficacy Threshold: Clinical studies showed marginal superiority over placebo in cough suppression, with inconsistent dose-response relationships [1] [4].
  • Cardiotoxicity Signals: Case reports identified QT interval prolongation and ventricular arrhythmias at supratherapeutic doses [3] [8].
  • Pharmacokinetic Challenges: Poor bioavailability (<30%) and extensive cytochrome P450-mediated metabolism (CYP3A4/2D6) led to variable plasma concentrations [5] [8].

These factors culminated in a voluntary market withdrawal in the late 1970s, preceding the FDA’s formal recommendation against propoxyphene isomers. The withdrawal was driven by a risk-benefit reassessment where efficacy failed to justify emerging safety concerns and regulatory shifts toward stricter cough-and-cold drug evaluations [1] [3] [4].

Table 2: Regulatory Milestones for Levopropoxyphene Napsylate Anhydrous

YearRegulatory EventAgency/EntityBasis
1962Initial FDA Approval (NDA #N-012928)FDAClinical trial efficacy as antitussive
1964First market introduction (Novrad)Eli LillyCommercialization of capsules/suspension
1975–1978Voluntary U.S. market withdrawalEli LillyDeclining efficacy/safety concerns
2009–2010Global propoxyphene isomer restrictionsEMA/WHOClass-wide cardiac risk assessment

Global Regulatory Status Post-Withdrawal

The withdrawal of levopropoxyphene napsylate anhydrous from the U.S. market initiated a cascade of international regulatory actions. By 2010, global health agencies had uniformly restricted or banned propoxyphene isomers due to class-wide concerns:

  • European Union: The EMA recommended suspension of all marketing authorizations in 2009, citing cardiotoxicity risks of propoxyphene metabolites, extending to levopropoxyphene-containing products [5] [8].
  • Japan: Never approved levopropoxyphene, maintaining restrictions on all propoxyphene isomers since the 1950s due to abuse potential [7].
  • Canada: Health Canada issued a withdrawal notice in 2010, aligning with U.S. and EU assessments of unfavorable risk-benefit profiles [8].

Post-withdrawal, the compound retains limited availability as a pharmaceutical reference standard (CAS 5714-90-9) supplied by entities like Wockhardt and Cambrex Corporation under Good Manufacturing Practice (GMP) frameworks [7]. Current regulatory classifications include:

  • FDA: Not listed in active pharmacopeial monographs; excluded from Orange Book.
  • WHO Essential Medicines: Excluded from all iterations post-1985.
  • Chemical Databases: Retained in PubChem (CID 6604497) and DrugBank (DBSALT001392) for research purposes only [1] [3].

Table 3: Post-Withdrawal Regulatory Status by Jurisdiction

RegionCurrent StatusKey Regulatory ActionsManufacturing Status
United StatesProhibitedWithdrawn (1970s); Schedule IV revokedDiscontinued (No ANDA/NDA active)
European UnionBanned2009 EMA suspension directiveNo active marketing authorization
JapanNever approvedPre-emptive restriction on propoxyphenesNo historical manufacturing
IndiaWithdrawnDCGI ban aligned with FDA/EMA (2010s)API suppliers discontinued
Research MarketsLimited accessGMP-certified reference standards (e.g., 1mg = $999.90) [5]Specialty suppliers (e.g., Aladdin Scientific)

Compound Nomenclature

Properties

CAS Number

5714-90-9

Product Name

Levopropoxyphene napsylate anhydrous

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid

Molecular Formula

C32H37NO5S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1

InChI Key

VZPXFHVJUUSVLH-VNJAQMQMSA-N

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.